9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system fused with a pyrimidine ring, substituted with benzyl and chlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Ring: Starting from a suitable purine precursor, such as 6-chloropurine, the purine ring is constructed through a series of nucleophilic substitutions and cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl bromide in the presence of a base like potassium carbonate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts alkylation reaction, using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final Cyclization: The final step involves cyclization to form the fused purine-pyrimidine ring system, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and chlorophenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, Lewis acids (e.g., AlCl₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets suggests it could be useful in treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound can be used in the development of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or interfering with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 9-benzyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 9-benzyl-3-[(4-methylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 9-benzyl-3-[(4-bromophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a more potent compound compared to its analogs.
Properties
CAS No. |
877780-87-5 |
---|---|
Molecular Formula |
C23H22ClN5O2 |
Molecular Weight |
435.91 |
IUPAC Name |
9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)29(23(26)31)15-17-8-10-18(24)11-9-17)28-13-5-12-27(22(28)25-20)14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-15H2,1H3 |
InChI Key |
MGEUBZBDKZQWLC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCCN(C4=N2)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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